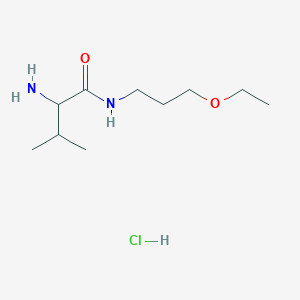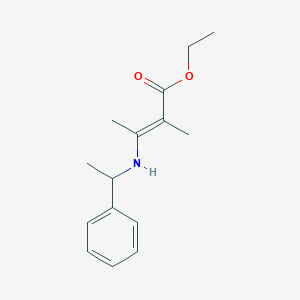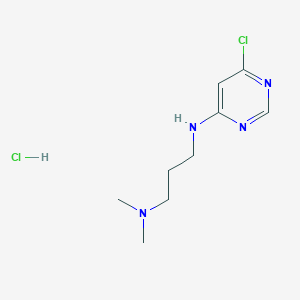
N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
Descripción general
Descripción
“N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride” appears to be a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources.Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Spectra Applications : Studies on related alkylene-substituted diethylamines, such as N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, have focused on their nuclear magnetic resonance spectra. This research provides valuable insights into the molecular structure and dynamics of these compounds (Freifelder, Mattoon & Kriese, 1967).
Crystal Structure and Magnetic Properties : Derivatives like N-methyl-1,3-propanediamine have been used in synthesizing metal complexes. Research into these complexes has revealed insights into their crystal structures and magnetic properties, which are crucial for understanding their potential applications in various fields, including materials science (Bhowmik et al., 2014).
Metal Complex Synthesis and Characterization : Studies have also been conducted on metal complexes containing 1,3-propanediamine derivatives. These complexes have unique structural morphologies, which are essential for applications in coordination chemistry and potentially in catalysis (Caballero et al., 2011).
Aminoalkylguanidine Derivatives Synthesis : Research into aminoalkylguanidine derivatives, such as those derived from N1-benzyl-2-methyl-1, 2-propanediamine, has implications in synthetic organic chemistry, offering pathways to novel compounds with potential applications in pharmaceuticals and agrochemicals (Tsuji, Momona & Ueda, 1967).
Optical Resolution and Circular Dichroism Studies : Investigations into mixed-diamine palladium(II) complexes, involving derivatives like N, N-dimethyl-1,3-propanediamine, are significant for understanding chiral properties of these complexes. This research is crucial in stereochemistry and for applications in asymmetric synthesis (Nakayama, Komorita & Shimura, 1981).
Safety And Hazards
There is no specific safety and hazard information available for this compound.
Direcciones Futuras
The future directions or applications of this compound are not specified in the available sources.
Propiedades
IUPAC Name |
N-(6-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4.ClH/c1-14(2)5-3-4-11-9-6-8(10)12-7-13-9;/h6-7H,3-5H2,1-2H3,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUHHHQKTRTAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CC(=NC=N1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



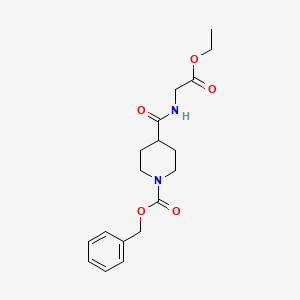
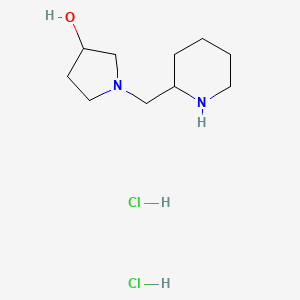
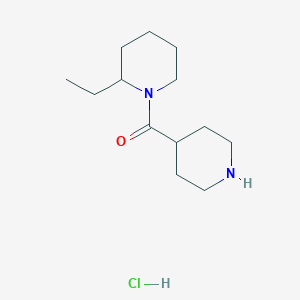
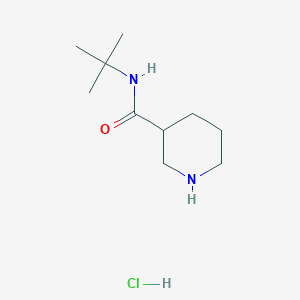
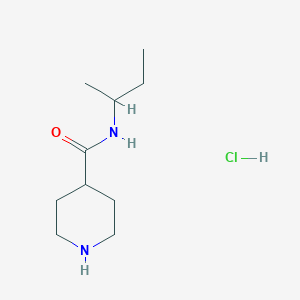
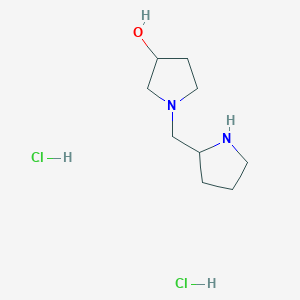
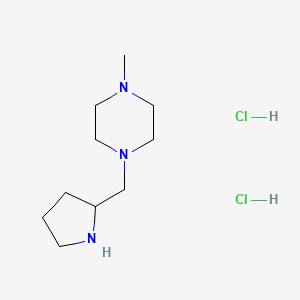
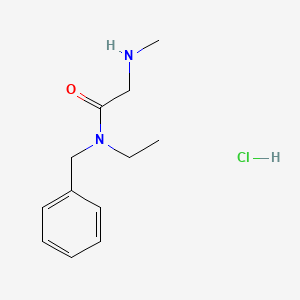
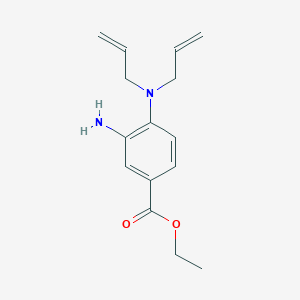
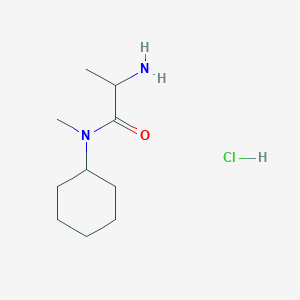
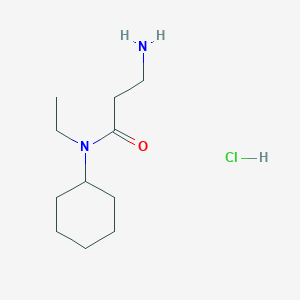
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
